

ODM-203: A Technical Whitepaper on its Dual Antiangiogenic and Antineoplastic Activity

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Compound of Interest

Compound Name: Odm-203

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Abstract

ODM-203 is a novel, orally available small molecule inhibitor that demonstrates potent and equipotent inhibitory activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] This dual-targeting mechanism confers both direct antineoplastic effects on tumor cells dependent on FGFR signaling and potent antiangiogenic activity through the inhibition of VEGFR-mediated pathways.[3][4] Preclinical studies have demonstrated significant tumor growth inhibition in various cancer models, including those with FGFR genomic alterations and those highly dependent on angiogenesis.[2][5] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with the antiangiogenic and antineoplastic activity of **ODM-203**.

Introduction

The development of targeted therapies has revolutionized cancer treatment. Two critical pathways implicated in tumor growth, progression, and metastasis are the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.[2][3] Aberrant FGFR signaling, often driven by gene amplifications, mutations, or translocations, can directly promote tumor cell proliferation and survival.[2] Simultaneously, the upregulation of VEGFR signaling is a key driver of tumor angiogenesis, the formation of new blood vessels essential for supplying nutrients and oxygen to growing tumors.[3]

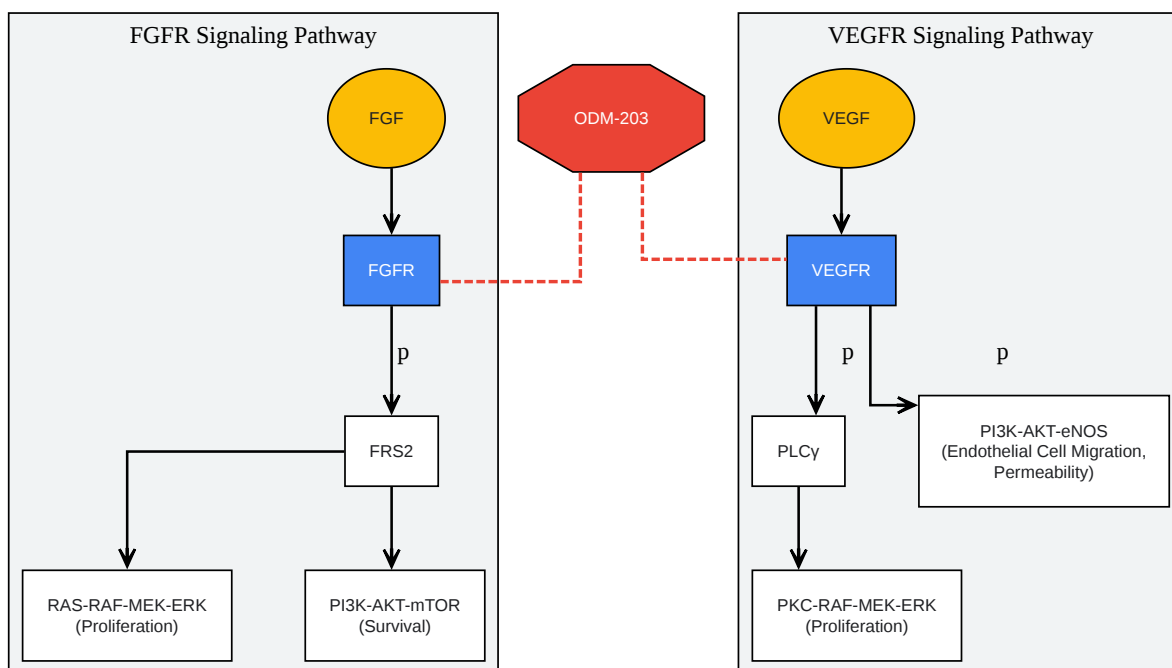
The recognition that tumors can develop resistance to antiangiogenic therapies targeting only the VEGFR pathway, in part through the upregulation of alternative pro-angiogenic factors like FGF, has highlighted the therapeutic potential of dual FGFR/VEGFR inhibition.[2][6] **ODM-203** was developed as a selective, equipotent inhibitor of both FGFR and VEGFR families to address this challenge, offering a multi-pronged attack on tumor growth and its supporting vasculature.[3][4]

Mechanism of Action

ODM-203 exerts its therapeutic effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of both FGFRs and VEGFRs. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and angiogenesis.[1][3]

Signaling Pathway Inhibition

The diagram below illustrates the dual inhibitory action of **ODM-203** on the FGFR and VEGFR signaling pathways.



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Figure 1: ODM-203 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the in vitro and in vivo activity of **ODM-203**.

In Vitro Biochemical Kinase Inhibition

Target Kinase	IC50 (nM)
FGFR1	11[7]
FGFR2	16[7]
FGFR3	6[7]
FGFR4	35[7]
VEGFR1	26[7]
VEGFR2	9[7]
VEGFR3	5[7]

Table 1: **ODM-203** Inhibition of Recombinant Kinases. Data presented as the half-maximal inhibitory concentration (IC50).

In Vitro Cellular Activity

Cell Line	Cancer Type	FGFR Status	IC50 (nM)
H1581	Lung Cancer	FGFR1 Amplification	104[8]
SNU16	Gastric Cancer	FGFR2 Amplification	132[8]
RT4	Bladder Cancer	FGFR3 Fusion	192[8]
HUVEC	N/A (Endothelial Cells)	N/A	33 (Tube Formation) [2][3][4][7]

Table 2: Antiproliferative and Antiangiogenic Activity of **ODM-203** in Cellular Assays.

In Vivo Antitumor Efficacy

Xenograft Model	Cancer Type	Dosing	Tumor Growth Inhibition (TGI)	Reference
RT4	Bladder Cancer	20 mg/kg, p.o., daily	37%	[8]
RT4	Bladder Cancer	40 mg/kg, p.o., daily	92% [8] [9]	[8] [9]
Renca (Orthotopic)	Kidney Cancer	7, 20, 40 mg/kg, p.o., daily	Dose-dependent reduction in tumor weight (75% at highest dose) and lung metastases. [3] [5] [9]	[3] [5] [9]

Table 3: In Vivo Efficacy of **ODM-203** in Xenograft Models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assays

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ODM-203** against a panel of recombinant FGFR and VEGFR kinases.
- Methodology:
 - Recombinant human kinases were used.
 - Kinase activity was measured using a radiometric assay with [γ -³³P]ATP or a homogenous time-resolved fluorescence (HTRF) assay.
 - **ODM-203** was serially diluted and incubated with the kinase, substrate, and ATP.
 - The amount of phosphorylated substrate was quantified to determine the level of kinase inhibition.

- IC50 values were calculated using a four-parameter logistic model.

Cell Viability Assays

- Objective: To assess the antiproliferative effect of **ODM-203** on cancer cell lines with known FGFR alterations.
- Methodology:
 - Cancer cell lines (H1581, SNU16, RT4) were seeded in 96-well plates.[\[7\]](#)
 - After overnight attachment, cells were treated with a dose-response range of **ODM-203** (up to 3 $\mu\text{mol/L}$) for 96 hours.[\[7\]](#)[\[8\]](#)
 - Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®).
 - IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Tube Formation Assay

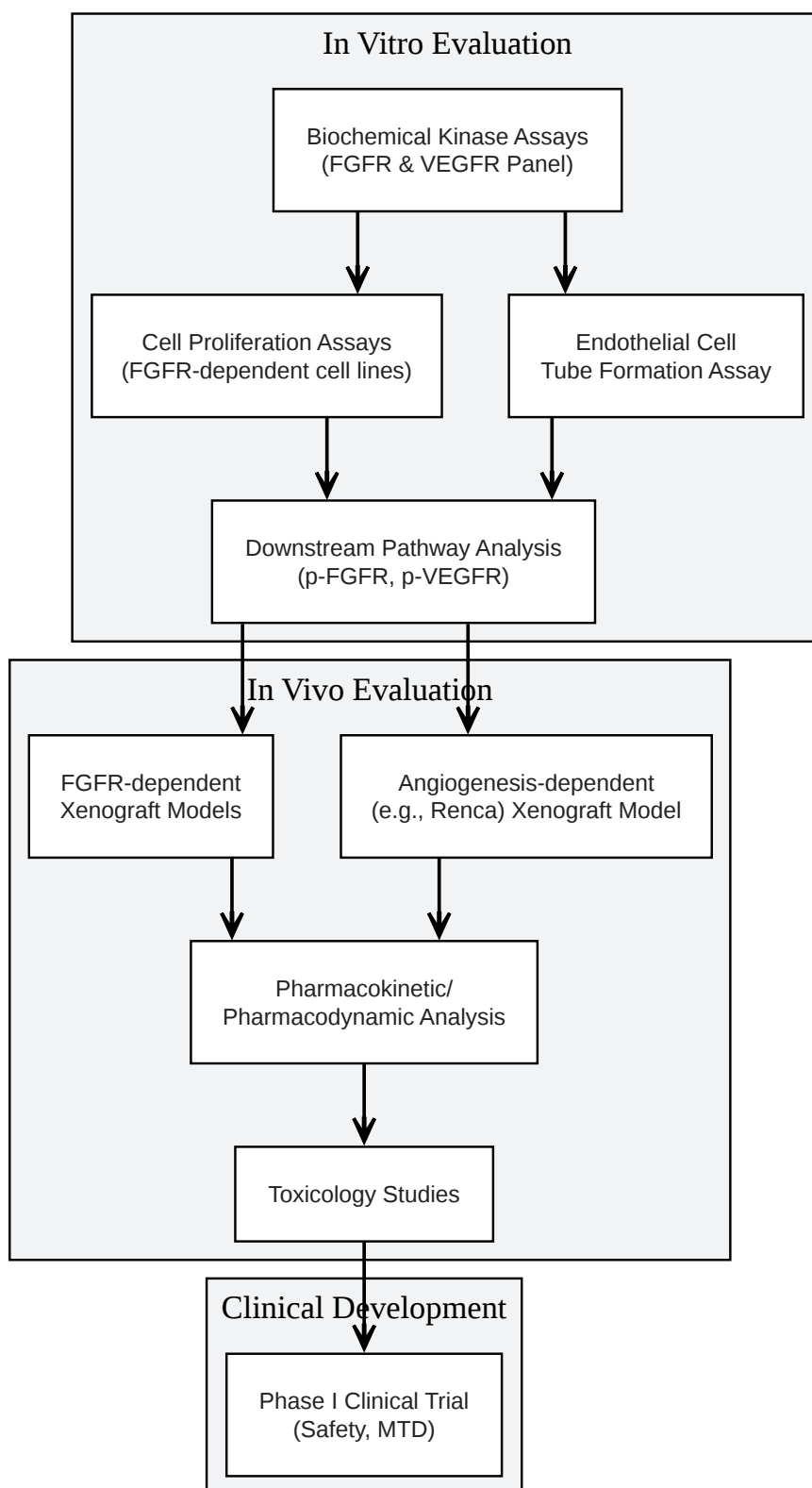
- Objective: To evaluate the in vitro antiangiogenic activity of **ODM-203**.
- Methodology:
 - Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in a 96-well plate.
 - Cells were treated with various concentrations of **ODM-203** in the presence of a pro-angiogenic stimulus (e.g., VEGF).
 - After an incubation period (typically 6-18 hours), the formation of capillary-like structures (tubes) was visualized by microscopy.
 - The extent of tube formation was quantified by measuring the total tube length or the number of branch points.
 - The IC50 for inhibition of tube formation was calculated.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

In Vivo Xenograft Studies

- Objective: To determine the antitumor efficacy of **ODM-203** in mouse models of cancer.
- Methodology:
 - Subcutaneous Xenograft Models:
 - Cancer cells (e.g., RT4, SNU16) were implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[\[8\]](#)[\[10\]](#)
 - When tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups.
 - **ODM-203** was administered orally, once daily, at specified doses (e.g., 20 and 40 mg/kg).[\[8\]](#)[\[10\]](#)
 - Tumor volumes were measured regularly (e.g., twice weekly) with calipers.
 - At the end of the study, tumors were excised and weighed.
 - Orthotopic Syngeneic Model:
 - Renca (murine renal adenocarcinoma) cells were implanted under the kidney capsule of immunocompetent mice to create a highly angiogenic tumor microenvironment.[\[3\]](#)
 - Treatment with **ODM-203** or vehicle was initiated after tumor establishment.
 - Primary tumor growth and the formation of lung metastases were assessed at the study endpoint.[\[3\]](#)

Experimental Workflow Visualization

The following diagram outlines the typical preclinical evaluation workflow for a dual antiangiogenic and antineoplastic agent like **ODM-203**.



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Figure 2: Preclinical Evaluation Workflow for **ODM-203**.

Clinical Development and Future Directions

The promising preclinical profile of **ODM-203** led to its evaluation in a first-in-human Phase I/IIa clinical trial (NCT02264418) in patients with advanced solid tumors.[6][11] The study aimed to determine the maximum tolerated dose, safety, pharmacokinetics, and preliminary antitumor activity.[11] The results indicated that **ODM-203** was generally well-tolerated and showed preliminary signs of therapeutic activity.[11]

Future research will likely focus on:

- Identifying predictive biomarkers to select patient populations most likely to respond to **ODM-203** therapy (e.g., those with specific FGFR alterations).
- Investigating **ODM-203** in combination with other anticancer agents, such as immunotherapy, where its antiangiogenic properties may help to normalize the tumor microenvironment and enhance immune cell infiltration.[2][4]
- Further elucidating the mechanisms of resistance to **ODM-203** to develop strategies to overcome them.

Conclusion

ODM-203 is a potent dual inhibitor of FGFR and VEGFR with a well-defined mechanism of action and robust preclinical data supporting its antineoplastic and antiangiogenic activities. Its ability to simultaneously target both tumor cell proliferation and the tumor vasculature represents a promising therapeutic strategy for a range of solid tumors. The ongoing clinical development of **ODM-203** will further define its role in the oncology treatment landscape.

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